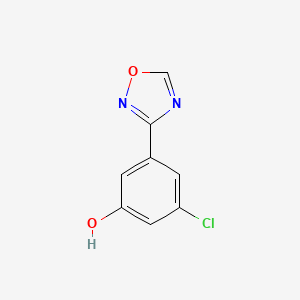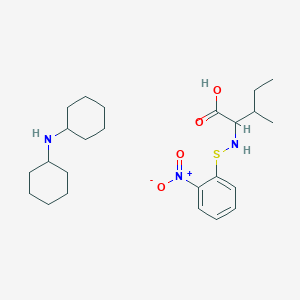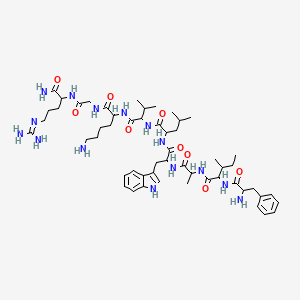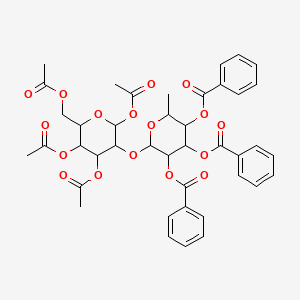
Cerium;trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cerium trihydrate is a compound that contains cerium, a rare earth element, combined with three molecules of water. Cerium is a member of the lanthanide series and is known for its various oxidation states, primarily +3 and +4. Cerium trihydrate is often used in various chemical processes and has significant applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cerium trihydrate can be synthesized through several methods. One common approach involves the reaction of cerium salts, such as cerium chloride or cerium nitrate, with water. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the trihydrate compound.
Industrial Production Methods
In industrial settings, cerium trihydrate is often produced through a combination of sol-gel and hydrothermal methods. For example, cerium dioxide nanoparticles can be synthesized by using cerium(III) chloride heptahydrate as a cerium source, followed by a hydrothermal process . This method allows for the production of high-purity cerium trihydrate on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
Cerium trihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, cerium(III) acetate hydrate decomposes thermally to form cerium(IV) oxide through a series of intermediate products .
Common Reagents and Conditions
Common reagents used in reactions with cerium trihydrate include hydrogen peroxide, nitric acid, and various organic ligands. The reactions often require specific temperature and pressure conditions to proceed efficiently.
Major Products Formed
The major products formed from reactions involving cerium trihydrate include cerium(IV) oxide, cerium hydroxide, and various cerium-organic complexes. These products have significant applications in catalysis and materials science.
Wissenschaftliche Forschungsanwendungen
Cerium trihydrate has a wide range of scientific research applications:
Medicine: Cerium trihydrate is used in the development of pharmaceuticals and as an antimicrobial agent.
Wirkmechanismus
The mechanism of action of cerium trihydrate involves its ability to undergo reversible oxidation-reduction reactions between the +3 and +4 oxidation states. This redox activity allows cerium trihydrate to interact with various molecular targets and pathways, making it an effective catalyst and antimicrobial agent .
Vergleich Mit ähnlichen Verbindungen
Cerium trihydrate can be compared with other cerium compounds, such as cerium(III) acetate hydrate and cerium(IV) oxide. While cerium(III) acetate hydrate is primarily used in chemical transformations, cerium(IV) oxide is widely used as a catalyst in automotive exhaust systems . The unique redox properties of cerium trihydrate make it particularly valuable in applications requiring reversible oxidation-reduction reactions.
List of Similar Compounds
- Cerium(III) acetate hydrate
- Cerium(IV) oxide
- Cerium(III) chloride
- Cerium(III) nitrate
Cerium trihydrate stands out due to its specific hydration state and its versatility in various chemical and industrial applications.
Eigenschaften
Molekularformel |
CeH6O3 |
|---|---|
Molekulargewicht |
194.162 g/mol |
IUPAC-Name |
cerium;trihydrate |
InChI |
InChI=1S/Ce.3H2O/h;3*1H2 |
InChI-Schlüssel |
CHTSJYNSIMOAMK-UHFFFAOYSA-N |
Kanonische SMILES |
O.O.O.[Ce] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(7-Hydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)ethyl]-4-methyl-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydropyran-6-one](/img/structure/B12325980.png)




![Carbamic acid, [(1S)-2-cyclohexyl-1-[(2S,4R)-tetrahydro-4-(1-hydroxy-1-methylethyl)-5-oxo-2-furanyl]ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B12326026.png)


![3,4,7,8,9,10-Hexahydrobenzo[c]cinnolin-1(2H)-one oxime](/img/structure/B12326036.png)



![Benzo[g]pteridine-2,4(1H,3H)-dione, 5,10-dihydro-](/img/structure/B12326047.png)

